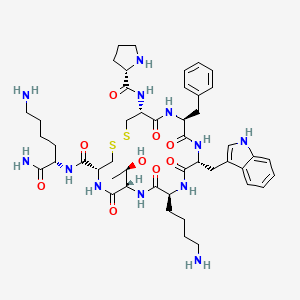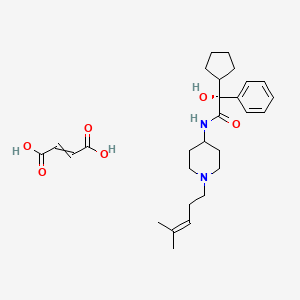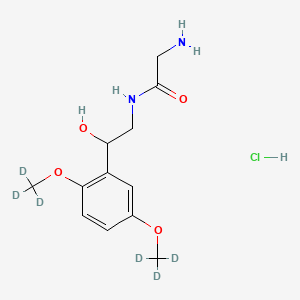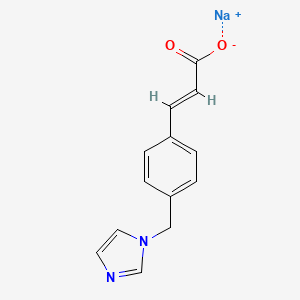
TC Hsd 21
Overview
Description
TC HSD 21 is an inhibitor of 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3) with an IC50 of 14 nM . It shows excellent selectivity over 17β-HSD1, 17β-HSD2, estrogen receptor α (ERα), the androgen receptor, and the glucocorticoid receptor .
Molecular Structure Analysis
The molecular formula of TC HSD 21 is C17H12BrNO3S2 . The InChI code is InChI=1S/C17H12BrNO3S2/c1-22-12-5-3-11(4-6-12)19-16(21)15(24-17(19)23)9-10-2-7-14(20)13(18)8-10/h2-9,20H,1H3/b15-9- .Physical And Chemical Properties Analysis
The molecular weight of TC HSD 21 is 422.32 g/mol . The compound is a solid and its solubility in DMSO is 100 mM . The exact mass is 420.94420 g/mol and the monoisotopic mass is 420.94420 g/mol .Scientific Research Applications
Inhibition of 17β-Hydroxysteroid Dehydrogenase Type 3 (17β-HSD3)
TC Hsd 21 is a potent inhibitor of 17β-HSD3 . This enzyme plays a crucial role in the final step of testosterone biosynthesis in the testes. By inhibiting this enzyme, TC Hsd 21 can potentially be used in research related to conditions that are influenced by testosterone levels.
Selectivity Over Other Enzymes and Receptors
TC Hsd 21 displays no activity at 17β-HSD1, 17β-HSD2, estrogen receptor α (ERα), androgen receptors, or glucocorticoid receptors . This selectivity makes it a valuable tool in research where specific inhibition of 17β-HSD3 is required without interference from these other enzymes and receptors.
Endocrinology and Metabolism Research
Given its role in testosterone biosynthesis, TC Hsd 21 can be used in endocrinology and metabolism research . It can help in studying the effects of testosterone on various metabolic processes.
Hormone and Receptor Studies
TC Hsd 21’s selectivity for 17β-HSD3 over other hormone-related enzymes and receptors makes it useful in hormone and receptor studies . It can help in understanding the role of 17β-HSD3 in hormone production and action.
Androgen-Related Research
As 17β-HSD3 is involved in testosterone biosynthesis, TC Hsd 21 can be used in androgen-related research . It can aid in studying the effects of androgens on various physiological processes.
Drug Development and Testing
TC Hsd 21’s potent inhibition of 17β-HSD3 and its selectivity make it a potential candidate for drug development and testing . It could be used in the development of drugs aimed at conditions influenced by testosterone levels.
Safety And Hazards
properties
IUPAC Name |
(5Z)-5-[(3-bromo-4-hydroxyphenyl)methylidene]-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrNO3S2/c1-22-12-5-3-11(4-6-12)19-16(21)15(24-17(19)23)9-10-2-7-14(20)13(18)8-10/h2-9,20H,1H3/b15-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEFKAUYVLSGPGC-DHDCSXOGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C=C3)O)Br)SC2=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC(=C(C=C3)O)Br)/SC2=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrNO3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
TC Hsd 21 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![Cyclohexanamine;2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-4-methylpentanoic acid](/img/structure/B1139130.png)



![N-(2,6-Diethylphenyl)-1-Methyl-8-({4-[(1-Methylpiperidin-4-Yl)carbamoyl]-2-(Trifluoromethoxy)phenyl}amino)-4,5-Dihydro-1h-Pyrazolo[4,3-H]quinazoline-3-Carboxamide](/img/structure/B1139135.png)


![(3S)-N-cyclopropyl-3-[[(2R)-3-(cyclopropylmethylsulfonyl)-2-[[(1S)-2,2,2-trifluoro-1-(4-fluorophenyl)ethyl]amino]propanoyl]amino]-2-oxopentanamide](/img/structure/B1139138.png)